2,4-Difluorobenzaldehyde has been utilized as a building block in the synthesis of various organic compounds. One example is its application in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which possess potential antitumor properties []. The specific reaction involves the condensation of 2,4-difluorobenzaldehyde with betulinic acid under basic conditions, leading to the formation of the desired product [].
2,4-Difluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 142.10 g/mol. It features a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, along with an aldehyde functional group. This compound is notable for its unique structure, which imparts distinct chemical properties and biological activities. The chemical structure can be represented as follows:
textF \ C6H3 \ C=O / F
2,4-Difluorobenzaldehyde is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to act as a building block in organic synthesis.
Research indicates that 2,4-difluorobenzaldehyde exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been explored for their potential as:
The synthesis of 2,4-difluorobenzaldehyde typically involves the fluorination of appropriate precursors. One notable method includes:
A specific procedure might look like this:
2,4-Difluorobenzaldehyde has several applications across various fields:
In terms of structural similarity and potential applications, several compounds can be compared to 2,4-difluorobenzaldehyde:
Compound Name | Formula | Similarity | Notable Features |
---|---|---|---|
2-Fluorobenzaldehyde | C7H5FO | 0.95 | Contains one fluorine atom; less steric hindrance. |
4-Fluorobenzaldehyde | C7H5FO | 0.95 | Fluorine substitution at the para position; different reactivity profile. |
3,5-Difluorobenzaldehyde | C7H5F2O | 0.93 | Fluorine atoms at different positions; alternative synthetic routes possible. |
3-Fluoro-4-methylbenzaldehyde | C8H9FO | 0.92 | Additional methyl group alters physical properties and reactivity. |
Uniqueness of 2,4-Difluorobenzaldehyde:
The unique positioning of the two fluorine atoms at the ortho and para positions relative to the aldehyde group enhances its electrophilic character while also providing distinct steric effects compared to other similar compounds.
Flammable;Irritant